![molecular formula C7H10N6O8 B14415325 1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane CAS No. 81340-15-0](/img/structure/B14415325.png)
1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetranitro-3,7-diazabicyclo[331]nonane is a highly energetic compound known for its stability and explosive properties It is a derivative of 1,3,5,7-tetraazabicyclo[331]nonane, where nitro groups replace hydrogen atoms at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane typically involves the nitration of 1,3,5,7-tetraazabicyclo[3.3.1]nonane. One common method is the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane in fuming nitric acid at temperatures ranging from -8°C to -36°C . This process involves the conversion of the intermediate 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane to the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials.
Biology: Studied for its potential effects on biological systems, though its primary use is in non-biological applications.
Industry: Widely used in the production of explosives and propellants for military and aerospace applications.
Mechanism of Action
The mechanism of action of 1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane involves the rapid release of energy upon decomposition. The nitro groups undergo a redox reaction, leading to the formation of nitrogen gas and other byproducts. This rapid decomposition is what makes the compound highly energetic and suitable for use in explosives .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): Another highly energetic compound with similar applications.
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: An intermediate in the synthesis of 1,3,5,7-tetranitro-3,7-diazabicyclo
Properties
CAS No. |
81340-15-0 |
|---|---|
Molecular Formula |
C7H10N6O8 |
Molecular Weight |
306.19 g/mol |
IUPAC Name |
1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H10N6O8/c14-10(15)6-1-7(11(16)17,4-8(2-6)12(18)19)5-9(3-6)13(20)21/h1-5H2 |
InChI Key |
HRQWQUZIGSMLOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN(CC1(CN(C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)
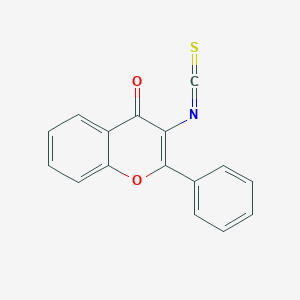

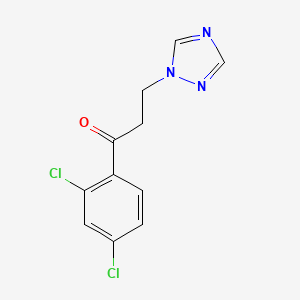
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)
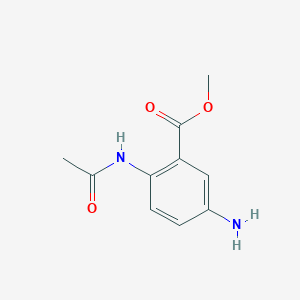
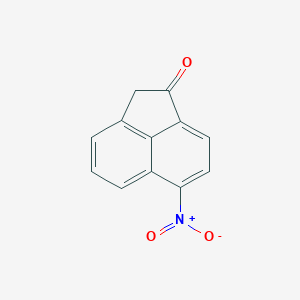
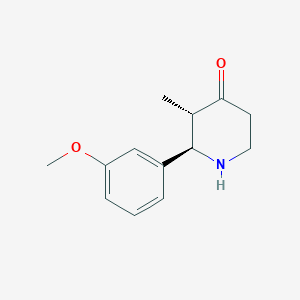
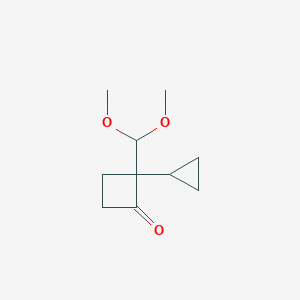
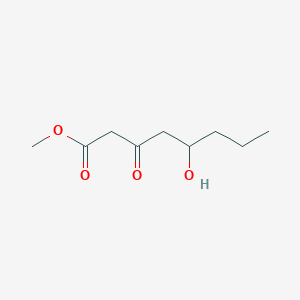

![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
